molecular formula C12H18O8S B14428726 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione CAS No. 79687-38-0

1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione

Cat. No.: B14428726
CAS No.: 79687-38-0
M. Wt: 322.33 g/mol
InChI Key: NQVYWSHBYVOBJU-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione is a macrocyclic compound that contains multiple ether and ester groups, as well as a thioester group. The molecular formula of this compound is C12H18O8S . It is known for its unique structure, which includes a combination of oxygen and sulfur atoms within a large ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione can be achieved through a multi-step process involving the reaction of monoaza-18-crown-6 with 4-acetylaminobenzenesulfonyl chloride in the presence of triethylamine and dioxane . The reaction mixture is maintained at room temperature for one hour, followed by filtration and evaporation of the filtrate to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione undergoes various types of chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ether and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted ethers or esters.

Mechanism of Action

The mechanism of action of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione involves its ability to form stable complexes with metal ions and other molecules. The macrocyclic structure allows for the formation of host-guest complexes, where the macrocycle acts as the host and the guest molecule is encapsulated within the ring . This interaction is facilitated by hydrogen bonding and other non-covalent interactions, which enhance the stability and specificity of the complexes formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione is unique due to the presence of both oxygen and sulfur atoms within its macrocyclic structure. This combination allows for diverse chemical reactivity and the formation of stable complexes with a wide range of guest molecules. The presence of thioester groups also provides additional reactivity compared to similar compounds that lack sulfur atoms.

Properties

CAS No.

79687-38-0

Molecular Formula

C12H18O8S

Molecular Weight

322.33 g/mol

IUPAC Name

1,4,7,10,13-pentaoxa-16-thiacyclooctadecane-3,14,17-trione

InChI

InChI=1S/C12H18O8S/c13-10-7-18-8-12(15)21-9-11(14)20-6-4-17-2-1-16-3-5-19-10/h1-9H2

InChI Key

NQVYWSHBYVOBJU-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC(=O)CSC(=O)COCC(=O)OCCO1

Origin of Product

United States

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